1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential therapeutic applications. This compound features a pyrrolidine ring, which is part of a larger molecular structure that includes various functional groups such as methoxy and pyrazole moieties. The compound's IUPAC name reflects its intricate structure, which plays a significant role in its biological activity.
The compound has been studied for its antiviral properties and is part of a broader category of compounds that exhibit significant biological activity. Its synthesis and applications have been documented in various scientific literature, including patents and research articles focused on medicinal chemistry and pharmacology .
This compound can be classified as a carboxamide due to the presence of the carboxamide functional group, which is known for its role in biological activity. It also contains a pyrrolidine ring, indicating its relevance in drug design and development. Given its structural features, it may be categorized within the class of antiviral agents or antimicrobial compounds.
The synthesis of 1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen, but common methods include Mannich reactions, coupling reactions, and reduction processes .
The molecular formula of 1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is with a molecular weight of approximately 350.41 g/mol.
The structure features:
The compound's structural data can be represented using various notations such as InChI and SMILES:
InChI=1S/C19H22N4O3/c1-25(20)16(24)14(22)12(18(26)27)11(21)10(23)9(2)8(3)7(4)6(5)15(19)13(17)12/h7,10,12,14H,9H2,1H3,(H,24)(H,26)(H,27)CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C.The compound undergoes various chemical reactions that are crucial for its functionality:
These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity .
The mechanism of action for 1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide primarily involves its interaction with specific biological targets:
Data from studies indicate that compounds with similar structures often target viral polymerases or proteases, leading to reduced viral loads in infected cells .
The physical properties include:
Chemical properties include:
Relevant data indicate that the compound exhibits moderate lipophilicity, which is advantageous for membrane permeability in biological systems .
The primary applications of 1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide are found in pharmaceutical research:
Research continues to explore its efficacy and safety profiles in clinical settings .
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1